molecular formula C15H24O5 B8811263 Dihydroartemisinin

Dihydroartemisinin

Cat. No.: B8811263
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-KXTPALSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroartemisinin, also known as artenimol, is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is widely recognized for its potent antimalarial properties and is used as an active metabolite in various artemisinin-based combination therapies. This compound is effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroartemisinin is synthesized from artemisinin through a reduction reaction. The lactone moiety of artemisinin is transformed into a lactol using mild hydride-reducing agents such as sodium borohydride. This process preserves the endoperoxide moiety, which is crucial for the compound’s biological activity .

Industrial Production Methods: Industrial production of this compound involves dissolving artemisinin in an appropriate solvent, followed by reduction with sodium borohydride. The reaction mixture is then purified to obtain this compound. Various formulations, such as tablets and liquid preparations, are developed for medical use .

Mechanism of Action

The mechanism of action of dihydroartemisinin involves the cleavage of its endoperoxide bridge by iron, leading to the production of free radicals. These radicals cause oxidative damage to biological macromolecules in the parasite, leading to its death. The compound targets the heme groups in the parasite’s red blood cells, causing oxidative stress and apoptosis .

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14?,15-/m1/s1

InChI Key

BJDCWCLMFKKGEE-KXTPALSWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Origin of Product

United States

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